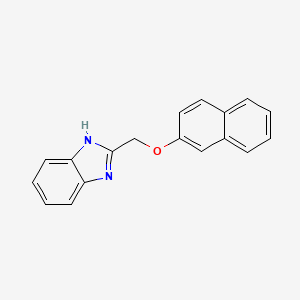

2-(naphthalen-2-yloxymethyl)-1H-benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study describes the synthesis of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole . The starting materials were o-phenylenediamine and naphtene-1-acetic acid/2-naphthoxyacetic acid . Another study reports the synthesis of novel Mannich bases 5-(naphthalen-2-yloxymethyl)-3-(substituted)aminomethyl-3H-[1,3,4]oxadiazole-2-thiones .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

2-(naphthalen-2-yloxymethyl)-1H-benzimidazole derivatives have been investigated for their anticancer properties. For instance, a study designed and synthesized novel compounds with a 2-methyl-benzimidazole ring, which were screened for their in vitro cytotoxic activity against various human tumor cell lines. The results highlighted the importance of the 5,6-dimethyl-benzimidazole or 2-methyl-benzimidazole ring, along with the 2-naphthylmethyl substituent at position-3 of the benzimidazole ring for cytotoxic activity. Specifically, a compound within this series demonstrated significant selectivity to certain cell lines, indicating its potential as an anticancer agent (Yang et al., 2019).

Antimicrobial Activity

Additionally, compounds related to 2-(naphthalen-2-yloxymethyl)-1H-benzimidazole have shown notable antimicrobial activity. For example, new N-(naphthalen-1-yl)propanamide derivatives were synthesized and evaluated for their antimicrobial effects against a range of bacteria and fungi species. The findings revealed that all compounds displayed significant activity, with certain derivatives exhibiting antifungal and anti-gram-positive bacterial activity comparable to established medications (Evren et al., 2020). Moreover, novel thiazole derivatives were synthesized and their antimicrobial and cytotoxic activities were assessed, further showcasing the potential of 2-(naphthalen-2-yloxymethyl)-1H-benzimidazole-related compounds in therapeutic applications (Dawbaa et al., 2021).

Bioimaging and Sensing Applications

Furthermore, benzimidazole-based ratiometric fluorescent pH probes have been developed for high-efficiency and fast-response visual detection of pH in acidic regions. These probes, which utilize 2,6-bis(1-alkyl-1H-benzimidazol-2-yl)naphthalene, exhibit large red shifts in emission spectra upon pH changes, indicating their potential use in real-time and reversible pH sensing in various applications, including bioimaging (Wu et al., 2018).

Electronic and Optical Applications

Compounds with a naphthalene benzimidazole structure have also been explored for electronic and optical applications. For instance, rigid naphthalene benzimidazole-based ligands were synthesized and utilized to create deep red phosphorescent cyclometalated iridium(III) complexes. These complexes exhibit strong emissions extending up to the near-infrared region and have been applied in organic light-emitting diodes, displaying high external quantum efficiency and deep red emission (Rajakannu et al., 2020).

Eigenschaften

IUPAC Name |

2-(naphthalen-2-yloxymethyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O/c1-2-6-14-11-15(10-9-13(14)5-1)21-12-18-19-16-7-3-4-8-17(16)20-18/h1-11H,12H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOENYQZRXBUTBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC3=NC4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(naphthalen-2-yloxymethyl)-1H-benzimidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2396615.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-tert-butylbenzoate](/img/structure/B2396621.png)

![5-Bromo-N-[cyano(cyclopropyl)methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2396624.png)

![3-Cyclopropyl-1-[1-(3-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2396629.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2396636.png)